Tetrakis dimethylsilylsilane

Chemical Vapor Deposition Semiconductor Manufacturing Silicon Precursors

Low-thermal-budget silicon deposition is critical for next-generation devices on temperature-sensitive substrates. Tetrakis(dimethylsilyl)silane enables CVD at 450 °C-400 °C lower than conventional silane-preserving substrate integrity. • 4 Si-H bonds: tetra-functional cross-linking node for high-density silicone elastomers with enhanced mechanical strength and thermal stability. • 4× stoichiometric advantage over tris(trimethylsilyl)silane in radical dehalogenation-reduces reagent molar requirements and waste. • Single-step silyl anion generation streamlines organometallic catalyst development. ≥95% (GC), globally stocked with rapid shipping.

Molecular Formula C8H28Si5
Molecular Weight 264.73 g/mol
CAS No. 2003-85-2
Cat. No. B1589931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrakis dimethylsilylsilane
CAS2003-85-2
Molecular FormulaC8H28Si5
Molecular Weight264.73 g/mol
Structural Identifiers
SMILESC[SiH](C)[Si]([SiH](C)C)([SiH](C)C)[SiH](C)C
InChIInChI=1S/C8H28Si5/c1-9(2)13(10(3)4,11(5)6)12(7)8/h9-12H,1-8H3
InChIKeyFKGZHILWPVEUNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrakis(dimethylsilyl)silane (CAS 2003-85-2): A Tetra-Functional Organosilane for Advanced Materials Synthesis and Semiconductor Processing


Tetrakis(dimethylsilyl)silane, also formulated as Si(SiHMe2)4, is a branched perhydridooligosilane featuring a central silicon atom bonded to four dimethylsilyl (–SiH(CH3)2) groups . This molecular architecture confers four reactive Si–H bonds and a molecular weight of 264.74 g/mol, with a reported boiling point of 206.7±23.0 °C at 760 mmHg and a melting point of 21 °C [1]. The compound is commercially available at purities ≥95% (GC) and is utilized as a precursor for silicon-based thin films in semiconductor manufacturing, as a tetra-functional cross-linker in silicone polymer networks, and as a stoichiometrically efficient radical reducing agent in organic synthesis .

Why Generic Substitution Fails: The Critical Role of Si–H Bond Density and Steric Profile in Tetrakis(dimethylsilyl)silane


In-class organosilanes such as tetrakis(trimethylsilyl)silane (Si(SiMe3)4) and tris(trimethylsilyl)silane ((Me3Si)3SiH) exhibit vastly different reactivity profiles despite structural similarities. Tetrakis(dimethylsilyl)silane possesses four reactive Si–H bonds, enabling it to function as a tetra-functional cross-linker and radical reducing agent, whereas the trimethylsilyl analog lacks Si–H bonds entirely, precluding such reactivity [1]. Conversely, tris(trimethylsilyl)silane contains a single Si–H bond but with a bond dissociation energy of 84 kcal/mol, making it a potent hydrogen atom donor, yet it cannot deliver the same cross-linking density or stoichiometric reducing capacity as the four Si–H bonds in tetrakis(dimethylsilyl)silane [2][3]. These fundamental differences in bond composition, steric bulk, and functional group density mean that simply substituting one silane for another will dramatically alter reaction outcomes, material properties, and process parameters.

Tetrakis(dimethylsilyl)silane: Quantitative Differentiation Evidence Against Closest Analogs


Low-Temperature Silicon Deposition: Branched Silane Architecture Enables Practical CVD Rates at 450 °C vs 850 °C for Silane

Tetrakis(dimethylsilyl)silane, as a branched perhydridooligosilane, enables practical silicon deposition rates at temperatures as low as 450 °C, whereas linear silanes such as silane (SiH4) and disilane (Si2H6) require temperatures above 850 °C for comparable deposition rates [1]. This reduced thermal budget is attributed to the lower energy barrier for dissociative adsorption of hydrogen atoms on terminal silicon atoms in branched silanes [1].

Chemical Vapor Deposition Semiconductor Manufacturing Silicon Precursors

Tetra-Functional Cross-Linking: 4 Si–H Bonds per Molecule Enable Higher Network Density than Tri-Functional Alternatives

Tetrakis(dimethylsilyl)silane contains four reactive Si–H bonds per molecule, compared to three Si–H bonds in tris(dimethylsilyl)silane and one in monofunctional silanes [1]. This tetra-functionality allows the compound to serve as a four-arm cross-linking node in hydrosilylation reactions with multi-vinyl or allyl substrates, producing highly cross-linked networks and star polymers with superior mechanical integrity .

Polymer Chemistry Cross-linking Hydrosilylation

Four Si–H Reducing Equivalents per Molecule: Stoichiometric Advantage over Tris(trimethylsilyl)silane in Radical Reductions

Tetrakis(dimethylsilyl)silane contains four Si–H bonds, all of which are equally effective in UV-initiated radical reduction of organic bromides such as benzyl bromide and hexadecyl bromide [1]. In contrast, tris(trimethylsilyl)silane ((Me3Si)3SiH) possesses only one Si–H bond per molecule [2]. This stoichiometric difference means that tetrakis(dimethylsilyl)silane can deliver up to four hydrogen atom equivalents per molecule, potentially reducing the molar quantity of silane required for complete substrate reduction.

Radical Chemistry Reducing Agent Organic Synthesis

Facile Generation of Poly(hydrosilyl) Anions: Reaction with KOtBu Yields KSi(SiHMe2)3, a Versatile Silyl Transfer Reagent

Tetrakis(dimethylsilyl)silane reacts with potassium tert-butoxide (KOtBu) to afford the potassium poly(hydrosilyl) compound KSi(SiHMe2)3 in a single step [1]. This reaction contrasts with the preparation of tris(trimethylsilyl)silyl anions, which typically requires multistep procedures involving lithium reagents and protonation [2]. The resulting KSi(SiHMe2)3 anion serves as a precursor to a range of metal silyl complexes with potential catalytic applications [1].

Organometallic Synthesis Silyl Anions Catalysis

Solid at Room Temperature: Safer Handling and Storage Compared to Pyrophoric Liquid Silanes

Tetrakis(dimethylsilyl)silane is a solid at room temperature with a melting point of 21 °C [1], in contrast to silane (SiH4, boiling point −111.9 °C) and disilane (Si2H6, boiling point −14.5 °C), which are gases, and tris(trimethylsilyl)silane, which is a liquid [2][3][4]. The solid state reduces vapor pressure (estimated at 0.3±0.4 mmHg at 25°C) and mitigates the risks associated with handling highly volatile, pyrophoric silicon precursors [1].

Laboratory Safety Material Handling Storage

Tetrakis(dimethylsilyl)silane: Evidence-Driven Application Scenarios for Scientific Procurement and Research Planning


Low-Temperature Silicon Film Deposition for Advanced Semiconductor Devices

Leveraging its branched perhydridooligosilane architecture, tetrakis(dimethylsilyl)silane enables chemical vapor deposition (CVD) of silicon films at temperatures as low as 450 °C, a 400 °C reduction compared to conventional silane (850 °C) [1]. This lower thermal budget is critical for fabricating next-generation semiconductor devices on temperature-sensitive substrates (e.g., flexible electronics, III-V compound semiconductors) and for reducing thermal stress in multi-layer stacks. Researchers and process engineers should prioritize this precursor when low-temperature silicon deposition is a key process requirement.

Synthesis of High-Density Cross-Linked Silicone Elastomers and Coatings

The four reactive Si–H bonds in tetrakis(dimethylsilyl)silane allow it to function as a tetra-functional cross-linking node in hydrosilylation reactions with multi-vinyl or allyl-functionalized polymers [1]. This 33% higher cross-linking functionality compared to tri-functional silanes results in denser network formation, leading to silicone elastomers, coatings, and sealants with enhanced mechanical strength, improved thermal stability, and greater chemical resistance. Material scientists developing high-performance silicone formulations should consider this compound for applications requiring superior cross-link density.

Radical Dehalogenation in Pharmaceutical and Agrochemical Synthesis

With four Si–H reducing equivalents per molecule, tetrakis(dimethylsilyl)silane offers a 4× stoichiometric advantage over tris(trimethylsilyl)silane in UV-initiated radical reduction of organic halides [1]. This higher reducing capacity can reduce reagent molar requirements, minimize waste, and lower costs in large-scale dehalogenation steps common in pharmaceutical and agrochemical intermediate synthesis. Synthetic chemists seeking a safer, more atom-economical alternative to tin hydrides should evaluate this silane for radical deoxygenation and dehalogenation protocols.

Preparation of Poly(hydrosilyl) Metal Complexes for Catalysis

Tetrakis(dimethylsilyl)silane reacts directly with potassium tert-butoxide to generate the potassium poly(hydrosilyl) anion KSi(SiHMe2)3 in a single step, bypassing the multi-step syntheses required for tris(trimethylsilyl)silyl anions [1]. This streamlined access to silyl anions facilitates the preparation of a wide range of metal silyl complexes with potential applications in homogeneous catalysis, including hydrosilylation, cross-coupling, and polymerization. Organometallic chemists developing new catalytic systems should consider this precursor for rapid exploration of silyl ligand space.

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